Pentagamavunon-1

Descripción general

Descripción

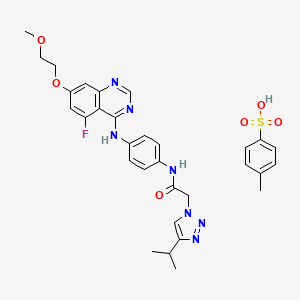

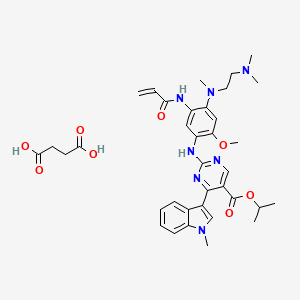

Pentagamavunon-1 (PGV-1) is an orally active analog of Curcumin . It targets several molecular mechanisms to induce apoptosis, including the inhibition of angiogenic factors cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF). PGV-1 also inhibits NF-κB activation .

Synthesis Analysis

The synthesis of PGV-1 involves computational chemistry methods such as Ab-initio HF/4-31G . The results from these methods are then compared with data from experimental geometry and the results of calculations with AM1 .Molecular Structure Analysis

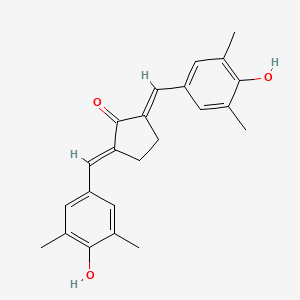

The molecular structure of PGV-1 has been modeled using computational chemistry methods . The formula of PGV-1 is C23H24O3 and it has a molecular weight of 348.43 .Chemical Reactions Analysis

PGV-1 has been shown to have a cytotoxic effect on various cancer cells . It modulates prometaphase arrest and has been used in combination with other compounds like galangin to increase its effectiveness .Aplicaciones Científicas De Investigación

Anti-Cancer Potential

Pentagamavunon-1 (PGV-1) has shown promising results in the field of cancer research. It exhibits significant anti-proliferative and anti-metastatic effects on various cancer cell lines. For instance, a study demonstrated its cytotoxic activity against highly metastatic breast cancer cells, correlating with the induction of cell cycle arrest and increased intracellular levels of reactive oxygen species (ROS). It also reduced the expression of matrix metalloproteinase-9 (MMP-9), a key player in cancer metastasis (Meiyanto et al., 2019).

Pharmacological Improvements

Research has been conducted to improve PGV-1's pharmacological properties. A derivative named CCA-1.1 was created, showing improved chemical and anticancer properties compared to PGV-1. It exhibited better solubility and stability, along with similar or enhanced anticancer activity against various cancer cell lines (Utomo et al., 2021).

Computational Analysis

Computational studies have provided insights into the pharmacokinetic profile and physicochemical properties of PGV-1. Predictions based on the Lipinski rule of five, bioavailability, blood-brain barrier absorption, and potential metabolic enzymes involved in its action suggest that PGV-1 is a promising candidate for oral drug development (Kholifah & Endah, 2022).

Cell Cycle Progression Effects

A study highlighted PGV-1's effect on cell cycle progression in breast cancer cells. It was observed to induce G2/M arrest and hyperploidy formation in T47D cells, a mechanism linked to its anticancer activity (Da'i et al., 2007).

Bioinformatics Analysis for Combination Treatments

PGV-1 has been studied in combination with other compounds for enhanced anticancer effects. For example, a combination with galangin showed a synergistic effect in treating breast cancer cells, as revealed through bioinformatics analysis targeting critical proteins in cell cycle regulation (Hasbiyani et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for PGV-1 research involve improving its effectiveness. One approach is to develop a combinatorial treatment of PGV-1 and other compounds, such as galangin, as an anticancer agent . This combination has shown a synergistic effect and potential to be a chemotherapeutic drug by the mechanism of mitotic catastrophe and senescence induction .

Propiedades

IUPAC Name |

(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O3/c1-13-7-17(8-14(2)21(13)24)11-19-5-6-20(23(19)26)12-18-9-15(3)22(25)16(4)10-18/h7-12,24-25H,5-6H2,1-4H3/b19-11+,20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSKJRMWVIVJCP-AYKLPDECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C=C2CCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)C)O)C)/CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cis(+/-)-2-hydroxy-N-(2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)benzamide](/img/structure/B3182211.png)

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)

![[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate](/img/structure/B3182233.png)